(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide
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Overview
Description
(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide is an organic compound with a complex structure It features a sulfonamide group attached to an ethene backbone, which is further substituted with a 4-methylphenyl group and a 1-phenylcyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide typically involves multiple steps:
Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a sulfonyl chloride intermediate, which reacts with an amine to form the sulfonamide.
Substitution with 4-Methylphenyl and 1-Phenylcyclopropylmethyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, where the aromatic ring undergoes electrophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce the ethene double bond or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), organolithium compounds (RLi)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced ethene derivatives
Substitution: Substituted sulfonamides or aromatic compounds
Scientific Research Applications
(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide: shares structural similarities with other sulfonamide derivatives and ethene-based compounds.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are known for their antibacterial properties.
Ethene-Based Compounds: Compounds like stilbene and its derivatives, which are studied for their photophysical properties.
Uniqueness
Structural Complexity: The combination of a sulfonamide group with a substituted ethene backbone and aromatic rings makes this compound unique.
Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-16-7-9-17(10-8-16)11-14-23(21,22)20-15-19(12-13-19)18-5-3-2-4-6-18/h2-11,14,20H,12-13,15H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYDEKAJSDANLA-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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